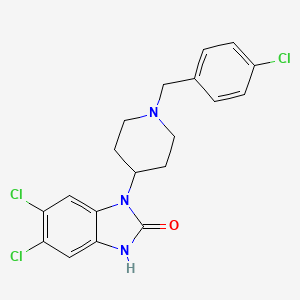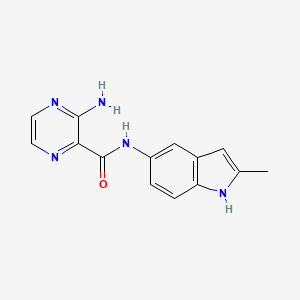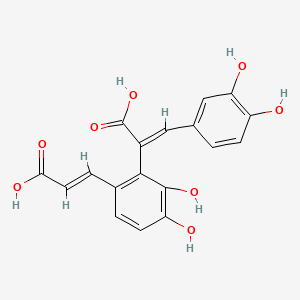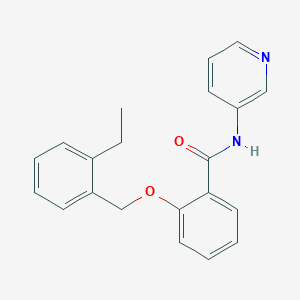
SR-17018
Descripción general
Descripción
SR17018 es un compuesto novedoso que actúa como agonista sesgado en el receptor opioide mu. Es selectivo para la activación de la vía de señalización de la proteína G sobre el reclutamiento de beta-arrestina 2. Este compuesto ha mostrado efectos analgésicos prometedores en estudios con animales con depresión respiratoria reducida y desarrollo de tolerancia en comparación con los opioides convencionales .
Aplicaciones Científicas De Investigación
SR17018 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de herramienta para estudiar el receptor opioide mu y su señalización
Mecanismo De Acción
Target of Action
SR-17018 is a drug that acts as a biased agonist at the µ-opioid receptor (MOR) . The µ-opioid receptor is a G protein-coupled receptor expressed widely throughout the body but most notably in brain regions involved in nociception, respiration, and reinforcement .
Mode of Action
This compound selectively activates the G-protein signaling pathway over β-arrestin 2 recruitment . This selective activation, known as biased agonism, allows this compound to produce analgesic effects while causing less respiratory depression and development of tolerance than conventional opioids . It has also been shown that this compound can reverse morphine tolerance and prevent withdrawal .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the G-protein signaling pathway . When this compound binds to the µ-opioid receptor, it stimulates a receptor phosphorylation pattern that is indistinguishable from that induced by the full agonist DAMGO . Unlike DAMGO-induced MOR phosphorylation, which is reversible within minutes after agonist washout, this compound-induced MOR phosphorylation persists for hours under otherwise identical conditions .
Pharmacokinetics
It is known that the compound has a high affinity for the µ-opioid receptor . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is its analgesic effects . It has been shown to alleviate withdrawal symptoms and reduce the expression of MOR receptors over time, thus reducing tolerance . In animal studies, it has been found to produce analgesic effects with less respiratory depression and development of tolerance than conventional opioids .
Safety and Hazards
Direcciones Futuras
SR-17018 was initially reported as a highly biased µ-opioid with an extremely wide therapeutic window . It was later shown that this compound can also reverse morphine tolerance and prevent withdrawal via a hitherto unknown mechanism of action . This suggests that this compound could be a promising candidate for future research in the field of pain management .
Análisis Bioquímico
Biochemical Properties
SR-17018 interacts with the µ-opioid receptor (MOP), stimulating a unique pattern of MOP phosphorylation . This interaction is distinct from that induced by other known biased, partial, or full MOP agonists .
Cellular Effects
This compound’s effects on cells are primarily mediated through its interactions with the MOP. It has been shown to stimulate MOP phosphorylation and dephosphorylation . These interactions influence cell function, potentially impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the MOP. It stimulates a MOP phosphorylation pattern that is indistinguishable from that induced by the full agonist DAMGO . Unlike DAMGO-induced MOP phosphorylation, which is reversible within minutes after agonist washout, this compound-induced MOP phosphorylation persists for hours under otherwise identical conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Exposure of MOP to saturating concentrations of this compound for extended periods of time stimulates a MOP phosphorylation pattern that persists for hours . This suggests that this compound may have long-term effects on cellular function.
Métodos De Preparación
La ruta sintética para SR17018 involucra varios pasos clave. El material de partida es típicamente un benzimidazol sustituido, que se somete a una serie de reacciones para introducir los grupos funcionales necesarios. Las condiciones de reacción a menudo implican el uso de bases fuertes, como el hidruro de sodio, y varios solventes orgánicos.
Análisis De Reacciones Químicas
SR17018 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Las reacciones de sustitución nucleófila se pueden realizar utilizando reactivos como metóxido de sodio o terc-butóxido de potasio.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de SR17018 puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Propiedades
IUPAC Name |
5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl3N3O/c20-13-3-1-12(2-4-13)11-24-7-5-14(6-8-24)25-18-10-16(22)15(21)9-17(18)23-19(25)26/h1-4,9-10,14H,5-8,11H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGUDYUGRSQDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC(=C(C=C3NC2=O)Cl)Cl)CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336689 | |
| Record name | SR-17018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2134602-45-0 | |
| Record name | SR-17018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2134602450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SR-17018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR-17018 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M8P7UAW4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







